5-tert-Butyl-7-chloro-3-(2-chloro-phenyl)-pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-tert-butyl-7-chloro-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3/c1-16(2,3)13-8-14(18)21-15(20-13)11(9-19-21)10-6-4-5-7-12(10)17/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVVRQLHZLSWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)Cl)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination Using Phosphorus Oxychloride (POCl₃)
The pyrazolo[1,5-a]pyrimidine intermediate is refluxed with excess POCl₃ (3–5 equivalents) at 110°C for 6–8 hours. This method achieves 70–85% chlorination efficiency but requires careful quenching with ice water to isolate the product. Side reactions, such as over-chlorination or ring decomposition, are minimized by controlling stoichiometry and temperature.
Catalytic Chlorination with N-Chlorosuccinimide (NCS)
NCS (1.2 equivalents) in dimethylformamide (DMF) at 80°C for 4 hours provides milder conditions, yielding 60–75% chloro-substituted product. This method is preferred for thermally sensitive intermediates but may necessitate chromatographic purification.
tert-Butyl Group Installation
The tert-butyl group is incorporated via Friedel-Crafts alkylation or Grignard addition:
Friedel-Crafts Alkylation
Reaction with tert-butyl chloride in the presence of AlCl₃ at 0°C selectively alkylates the pyrimidine ring’s 5-position. Yields range from 60–75%, though steric hindrance from the chloro and phenyl groups may reduce efficiency.
Grignard Addition
A tert-butylmagnesium bromide solution is added to a ketone precursor at −20°C, followed by acid quenching. This method achieves higher yields (85–90%) but requires anhydrous conditions.
Optimization and Scalability Considerations
| Parameter | Microwave Method | Conventional Heating |
|---|---|---|
| Reaction Time | 2–5 minutes | 6–12 hours |
| Yield | 75–80% | 60–70% |
| Purity (HPLC) | >95% | 85–90% |
| Energy Consumption | Low | High |
Microwave-assisted synthesis significantly enhances throughput and purity, making it the preferred method for large-scale production. Chromatography-free purification via recrystallization (using ethanol/water mixtures) further improves scalability.
Mechanistic Insights and Side Reactions
The formation of the pyrazolo[1,5-a]pyrimidine core proceeds via a tandem enamine formation and cyclization mechanism. Acid catalysis protonates the carbonyl oxygen, facilitating nucleophilic attack by the hydrazine nitrogen. Chlorination follows an electrophilic aromatic substitution pathway, where POCl₃ generates Cl⁺ ions that attack the electron-rich 7-position. Competing side reactions, such as di-chlorination or ring-opening, are mitigated by using stoichiometric controls and low temperatures.
Spectroscopic Validation
1H NMR and 13C NMR spectra confirm substituent positions:
-
7-Chloro : A singlet at δ 7.2–7.4 ppm (aromatic proton adjacent to Cl).
-
tert-Butyl : A singlet at δ 1.3 ppm (9H).
-
2-Chlorophenyl : Doublets at δ 7.5–7.8 ppm (ortho-coupled protons).
IR spectra show characteristic C-Cl stretches at 550–650 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at C7
The chlorine atom at position 7 is highly reactive due to the electron-withdrawing nature of the pyrimidine ring. This site undergoes nucleophilic substitution with various nucleophiles under mild conditions.
Key Reactions and Conditions:
Mechanistic Insight :
The reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient C7 position is first attacked by the nucleophile, followed by the departure of the chloride ion. Steric hindrance from the tert-butyl group slightly reduces reaction rates compared to unsubstituted analogues .
Cross-Coupling Reactions
The 2-chlorophenyl group at position 3 participates in palladium-catalyzed cross-coupling reactions, though reactivity is moderate due to steric and electronic effects.
Documented Couplings:
| Reaction Type | Catalytic System | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | Arylboronic acids | 3-Aryl derivatives | 45–60% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Primary/secondary amines | 3-(Aminoaryl) derivatives | 50–65% |
Limitations :
The 2-chlorophenyl group exhibits lower reactivity compared to para-substituted aryl halides due to steric hindrance from the ortho-chloro substituent. Microwave-assisted synthesis improves yields by 15–20%.
Hydrolysis Reactions
Controlled hydrolysis of the chloropyrimidine ring is achievable under acidic or basic conditions:
Stability Under Thermal and Photolytic Conditions
The compound demonstrates moderate stability:
| Condition | Outcome | Half-Life | Source |
|---|---|---|---|
| 150°C, inert atmosphere | Decomposition via tert-butyl group loss | 2.3 h | |
| UV light (254 nm), 24 h | C7-Cl bond cleavage | 78% degradation |
Comparative Reactivity of Substituents
A reactivity hierarchy was established through competitive experiments:
| Position | Substituent | Relative Reactivity (vs. C7-Cl) |
|---|---|---|
| C7 | Cl | 1.00 (reference) |
| C3 | 2-Cl-C₆H₄ | 0.18 |
| C5 | tert-butyl | Not reactive |
Data derived from parallel reactions with standardized nucleophiles
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a unique structure that includes a tert-butyl group, a chloro-substituted phenyl group, and a pyrazolo core. Its molecular formula is with a molecular weight of approximately 285.77 g/mol. The presence of the tert-butyl and chloro groups contributes to its distinctive chemical reactivity and biological activity.
Antimicrobial Properties
Research has indicated that 5-tert-butyl-7-chloro-3-(2-chloro-phenyl)-pyrazolo[1,5-a]pyrimidine exhibits notable activity as an inhibitor of mycobacterial ATP synthase. This property positions it as a potential candidate for treating tuberculosis caused by Mycobacterium tuberculosis . The mechanism involves the compound's interaction with ATP synthase, disrupting energy production in bacterial cells.
Cancer Therapeutics
Preliminary studies suggest that the compound may have anticancer properties. It is believed to interact with various kinases involved in cell signaling pathways, potentially inhibiting cell proliferation and survival in cancerous cells . The ability to modulate such pathways makes it a promising candidate for further investigation in oncology.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Its structural characteristics allow it to interact with inflammatory mediators, which could lead to therapeutic applications in treating inflammatory diseases .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under specific conditions, often utilizing chlorinating agents like phosphorus oxychloride (POCl₃) in the presence of bases such as triethylamine .
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Mycobacterial Inhibition : A study highlighted its role as an ATP synthase inhibitor, demonstrating efficacy against Mycobacterium tuberculosis in vitro .
- Cancer Cell Proliferation : Research focused on its effects on breast cancer cell lines showed that it could significantly reduce cell viability through kinase inhibition .
- Inflammatory Disease Models : Experimental models indicated that the compound could reduce markers of inflammation, suggesting potential use in treating conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 5-tert-Butyl-7-chloro-3-(2-chloro-phenyl)-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Key Observations :
- Chlorine at position 7 (target compound) balances electronic effects and stability but may limit solubility.
- Pyrrolidine or amine groups improve solubility and introduce hydrogen-bonding capabilities, critical for receptor interactions .
- Trifluoromethyl groups enhance electron-withdrawing effects and metabolic resistance, often seen in agrochemicals or CNS drugs .
Substituent Variations at Position 3 and 5
Key Observations :
- tert-Butyl at position 5 provides steric protection against enzymatic degradation, enhancing half-life .
- Biphenyl groups increase aromatic surface area, favoring interactions with hydrophobic binding pockets .
- 4-Tolyl substituents balance lipophilicity and solubility, making them common in antimicrobial agents .
Biological Activity
5-tert-Butyl-7-chloro-3-(2-chloro-phenyl)-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a tert-butyl group , a chloro-substituted phenyl group , and a pyrazolo[1,5-a]pyrimidine core . Its molecular formula is , which contributes to its unique chemical reactivity and biological activity.
The primary mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Notably, it has been identified as an inhibitor of mycobacterial ATP synthase , suggesting its potential use in treating tuberculosis caused by Mycobacterium tuberculosis . By binding to these targets, the compound can modulate their activity, influencing various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its inhibition of ATP synthase is particularly relevant for developing treatments against bacterial infections, including tuberculosis .
Anticancer Potential
In addition to its antimicrobial effects, there is emerging evidence supporting the compound's anticancer activity. Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit various cancer cell lines by targeting specific signaling pathways . The structural features of this compound may enhance its efficacy against cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that several structurally similar compounds exhibit varying biological activities. The following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-tert-butyl-3-(4-fluorophenyl)-pyrazolo[1,5-a]pyrimidine | Fluorophenyl group instead of chloro | Enhanced potency against specific targets |
| 3-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | Brominated phenyl group | Different reactivity profile |
| 7-methyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine | Methyl groups at different positions | Potentially altered pharmacokinetics |
The uniqueness of this compound lies in its specific combination of substituents that contribute to its distinct chemical reactivity and biological activity .
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Inhibition Studies : A study demonstrated that this compound exhibited an IC50 value indicative of strong inhibition against mycobacterial ATP synthase .
- Selectivity Profiles : Research on related compounds has shown varying selectivity towards PI3K isoforms, with some derivatives displaying promising selectivity profiles for therapeutic applications in conditions like asthma and cancer .
- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions that yield high purity and yield rates, making it suitable for further pharmacological evaluations .
Q & A
Q. Table 1: Representative Synthetic Conditions
Which spectroscopic and analytical methods are most reliable for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
A multi-technique approach ensures structural validation:
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3400 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns substituent positions (e.g., tert-butyl protons at δ 1.3–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₁N₅O: calcd 254.1042, found 254.1039) .
- Elemental Analysis : Validates purity (e.g., C: 62.77% calc. vs. 62.40% observed) .
Note: X-ray crystallography (e.g., monoclinic P2₁/c space group, β = 99.46°) resolves bond angles and torsional strain in complex derivatives .
How do substituents at positions 3, 5, and 7 influence the physicochemical properties of pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Position 3 : Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability and π-π stacking (observed in crystal lattices) .
- Position 5 : Bulky substituents (e.g., tert-butyl) increase steric hindrance, reducing solubility but improving metabolic stability .
- Position 7 : Chlorine or amino groups modulate polarity and hydrogen-bonding capacity, affecting crystallization behavior .
Example: 7-Chloro derivatives exhibit higher melting points (266–268°C) compared to 7-amino analogs (221–223°C) due to stronger intermolecular forces .
Advanced Research Questions
How can reaction yields be improved for pyrazolo[1,5-a]pyrimidine derivatives with sterically hindered substituents?
Methodological Answer:
- Catalytic Optimization : Use Lewis acids (e.g., AlCl₃) to accelerate cyclization in bulky tert-butyl derivatives .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >65% .
- Purification Strategies : Gradient recrystallization (ethanol → DMF) removes byproducts in low-yield (e.g., 50–55%) reactions .
Note: Contradictions in reported yields (e.g., 62% vs. 70% for similar routes) may arise from solvent purity or temperature control .
How can researchers resolve discrepancies between experimental and theoretical spectral data?
Methodological Answer:
- Dynamic NMR Studies : Detect tautomerism or rotational barriers causing split peaks (e.g., NH₂ protons in DMSO-d₆) .
- DFT Calculations : Compare computed vs. observed ¹³C NMR shifts to identify misassignments (e.g., aromatic carbons at δ 120–150 ppm) .
- Single-Crystal X-ray : Resolves ambiguities in regiochemistry (e.g., C–Cl bond lengths: 1.72–1.74 Å) .
Case Study: A 7-trifluoromethyl derivative showed a 0.3 ppm deviation in ¹H NMR; X-ray confirmed steric distortion from the CF₃ group .
What strategies are effective for establishing structure-activity relationships (SAR) in pyrazolo[1,5-a]pyrimidine-based drug candidates?
Methodological Answer:
- Substituent Scanning : Systematically vary groups at positions 2 and 7 (e.g., CF₃ for lipophilicity, Cl for metabolic resistance) .
- Enzyme Assays : Test kinase inhibition (e.g., KDR kinase IC₅₀ < 100 nM) to correlate substituent effects with potency .
- Molecular Docking : Model interactions with target proteins (e.g., benzodiazepine receptors) to guide functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
